

"2-(3-Bromophenyl)malondialdehyde" physical properties

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)malondialdehyde
CAS No.: 791809-62-6
Cat. No.: B1336028

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Technical Whitepaper: Characterization and Application of **2-(3-Bromophenyl)malondialdehyde**

Executive Summary

2-(3-Bromophenyl)malondialdehyde (CAS: 791809-62-6) is a highly versatile 1,3-dicarbonyl intermediate used extensively in medicinal chemistry. Functioning as a "linchpin" dielectrophile, it facilitates the rapid construction of substituted pyrimidines, pyrazoles, and other nitrogenous heterocycles common in kinase inhibitors and GPCR ligands. This guide delineates its physical properties, the critical role of tautomerism in its stability, and a robust synthesis protocol via the Arnold-Vilsmeier reaction.

Molecular Architecture & Physicochemical Profile

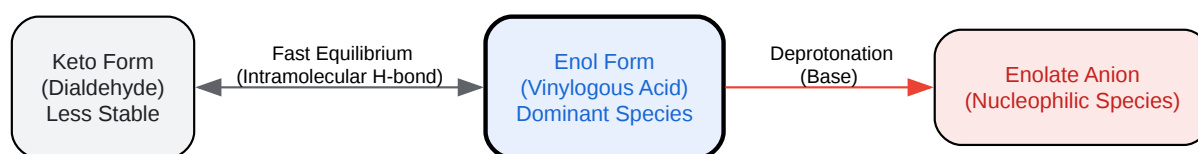
Unlike simple aldehydes, **2-(3-bromophenyl)malondialdehyde** exists in a dynamic equilibrium. In the solid state and polar solvents, it predominantly adopts the enol form, stabilized by an intramolecular hydrogen bond and conjugation with the aromatic ring. This structural nuance is critical for interpreting NMR data and understanding its solubility profile.

Table 1: Physicochemical Specifications

Property	Specification	Notes
IUPAC Name	2-(3-Bromophenyl)propanedial	Often referred to as 2-(3-bromophenyl)malonaldehyde
CAS Number	791809-62-6	Precursor Acid CAS: 1878-67-7
Molecular Formula	C ₉ H ₇ BrO ₂	
Molecular Weight	227.06 g/mol	
Appearance	Off-white to pale yellow solid	Color darkens upon oxidation/storage
Melting Point	128–134 °C (Typical for class)	Experimental values vary by purity/solvate form
Solubility	DMSO, DMF, MeOH, EtOH	Poor solubility in water; hydrolyzes slowly
Acidity (pKa)	~5.0–6.0 (Enolic OH)	Acidic due to resonance stabilization of the anion

Structural Dynamics: The Tautomeric Equilibrium

Researchers must recognize that the "dialdehyde" description is a formalism. The molecule behaves as a vinylogous acid.



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Figure 1: Tautomeric equilibrium favoring the enol form due to resonance stabilization and intramolecular hydrogen bonding.

Synthesis Protocol: The Arnold-Vilsmeier Route

The most robust method for synthesizing 2-arylmalondialdehydes is the Arnold-Vilsmeier formylation of the corresponding arylacetic acid. This method is preferred over the hydrolysis of enamines due to the availability of the starting material, 3-bromophenylacetic acid.

Mechanism: The reaction proceeds via a decarboxylative double formylation. The Vilsmeier reagent (chloromethyleneiminium salt) attacks the alpha-carbon, followed by decarboxylation and a second formylation.

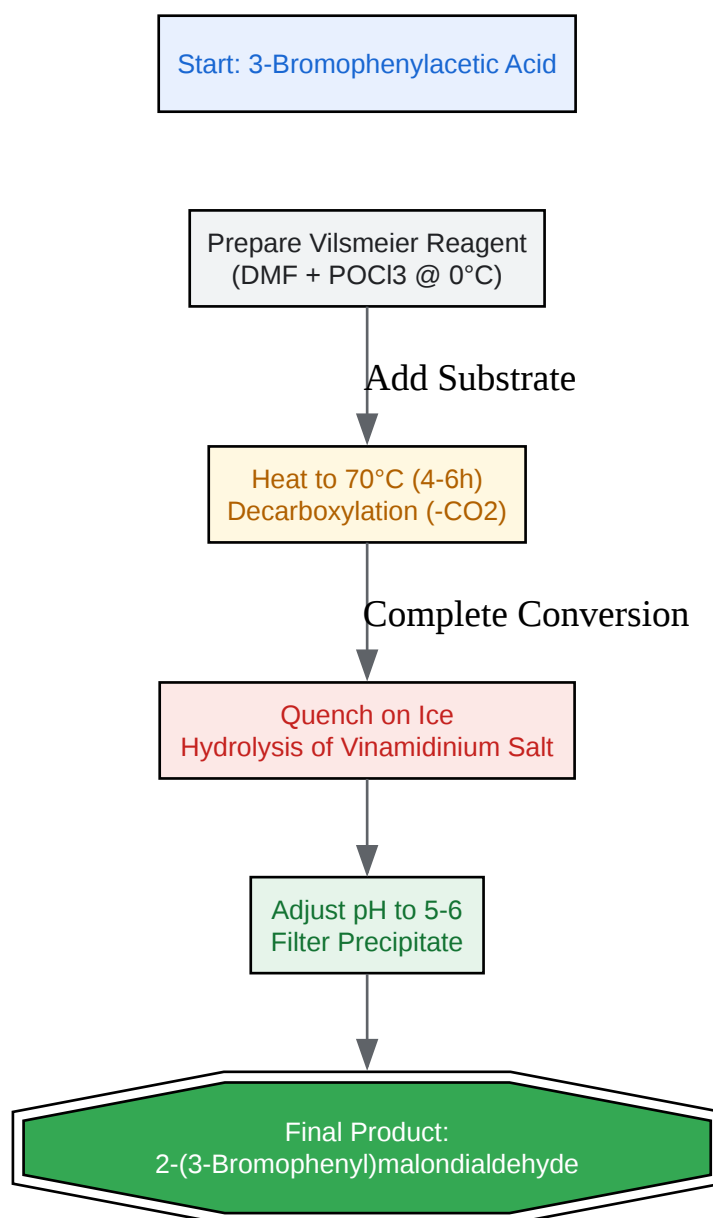
Reagents & Stoichiometry

- Substrate: 3-Bromophenylacetic acid (1.0 equiv)
- Vilsmeier Reagent Source: POCl₃ (3.0 equiv) + DMF (Excess/Solvent)
- Quench: Crushed Ice / Water

Step-by-Step Methodology

- Vilsmeier Complex Formation:
 - Charge a dry round-bottom flask with anhydrous DMF (5–6 volumes relative to substrate).
 - Cool to 0°C under nitrogen atmosphere.
 - Add POCl₃ dropwise over 30 minutes. Caution: Exothermic.
 - Stir at 0°C for 20 minutes to form the white/yellow semi-solid Vilsmeier salt.
- Substrate Addition:
 - Dissolve 3-bromophenylacetic acid in a minimum volume of DMF.
 - Add this solution dropwise to the Vilsmeier complex at 0°C.
- Reaction Phase:
 - Allow the mixture to warm to Room Temperature (RT).

- Heat to 60–70°C for 4–6 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.
- Monitor by TLC (Note: The intermediate is a vinamidinium salt and may not move like the product until hydrolyzed).
- Hydrolysis & Isolation (Critical Step):
 - Cool the reaction mixture to RT.
 - Pour slowly onto crushed ice (exothermic quench).
 - Add 5N NaOH or saturated NaOAc solution slowly to adjust pH to ~5–6. Do not make highly basic, or the product may decompose.
 - Stir for 1 hour. The vinamidinium salt hydrolyzes to precipitate the **2-(3-bromophenyl)malondialdehyde**.
 - Filter the solid, wash with cold water, and dry under vacuum.



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Figure 2: Step-by-step workflow for the Arnold-Vilsmeier synthesis.

Reactivity & Applications in Drug Discovery

2-(3-Bromophenyl)malondialdehyde serves as a 1,3-dielectrophile. The bromine handle on the phenyl ring allows for downstream diversification (e.g., Suzuki-Miyaura coupling) after the heterocycle is formed.

A. Pyrimidine Synthesis

Condensation with amidines (e.g., acetamidine, guanidine) yields 5-(3-bromophenyl)pyrimidines.

- Conditions: EtOH, Reflux, NaOEt (catalytic).
- Mechanism: Double condensation (Michael addition followed by dehydration).

B. Pyrazole Synthesis

Reaction with hydrazines yields 4-(3-bromophenyl)pyrazoles.

- Conditions: EtOH or AcOH, RT to Reflux.
- Selectivity: Highly efficient; often quantitative.

Handling & Safety Data

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde groups are susceptible to oxidation to the carboxylic acid over time.
- Stability: Stable in solid form for months if kept dry. In solution (DMSO/DMF), use within 24 hours to avoid oligomerization.

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